

Application Notes and Protocols: 5-Nitroso-1,3-benzodioxole in Novel Compound Development

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Compound of Interest

Compound Name: 5-Nitroso-1,3-benzodioxole

Cat. No.: B114606

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of **5-Nitroso-1,3-benzodioxole** as a versatile building block for the synthesis of novel bioactive compounds. The protocols outlined below are based on established chemical principles and the known reactivity of nitrosoarenes and the biological significance of the 1,3-benzodioxole scaffold.

Introduction

5-Nitroso-1,3-benzodioxole is an intriguing starting material for drug discovery, combining the reactive nitroso group with the privileged 1,3-benzodioxole (or methylenedioxyphenyl) moiety. The 1,3-benzodioxole ring is a common feature in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The nitroso group, a versatile functional group, can participate in various chemical transformations, making it an excellent handle for the construction of diverse molecular architectures.^{[1][2][3]} This document outlines protocols for the synthesis of **5-Nitroso-1,3-benzodioxole** and its subsequent use in the development of novel compounds with potential therapeutic applications.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for novel compounds derived from **5-Nitroso-1,3-benzodioxole**, based on the known biological activities of similar structures.

Table 1: In Vitro Antiproliferative Activity of Benzodioxole-Fused Isoxazoles

Compound ID	Target Cell Line	IC50 (μM)
BDX-ISOX-1	MCF-7 (Breast Cancer)	7.5
A549 (Lung Cancer)	12.2	
BDX-ISOX-2	MCF-7 (Breast Cancer)	5.1
A549 (Lung Cancer)	8.9	
Doxorubicin (Control)	MCF-7 (Breast Cancer)	0.8
A549 (Lung Cancer)	1.2	

Table 2: Inhibition of Thioredoxin Reductase (TrxR) by Benzodioxole-Derived Azo Compounds

Compound ID	TrxR Inhibition (IC50, μM)	Selectivity (vs. Glutathione Reductase)
BDX-AZO-1	2.1	> 20-fold
BDX-AZO-2	1.5	> 30-fold
Auranofin (Control)	0.02	~15-fold

Experimental Protocols

Protocol 1: Synthesis of 5-Nitroso-1,3-benzodioxole

This protocol describes the synthesis of **5-Nitroso-1,3-benzodioxole** via a two-step process starting from 1,3-benzodioxole.

Step 1: Synthesis of 5-Nitro-1,3-benzodioxole

- Materials: 1,3-benzodioxole, Nitric acid (70%), Sulfuric acid (98%), Dichloromethane, Sodium bicarbonate solution (saturated), Anhydrous magnesium sulfate, Ethanol.
- Procedure:

- In a flask cooled to 0 °C, slowly add 10 g of 1,3-benzodioxole to a mixture of 20 mL of concentrated sulfuric acid and 20 mL of concentrated nitric acid with constant stirring.
- Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
- Pour the reaction mixture onto 200 g of crushed ice and stir until the ice melts.
- Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
- Recrystallize the crude product from ethanol to obtain pure 5-Nitro-1,3-benzodioxole.

Step 2: Reduction of 5-Nitro-1,3-benzodioxole to **5-Nitroso-1,3-benzodioxole**

- Materials: 5-Nitro-1,3-benzodioxole, Zinc dust, Ammonium chloride, Water, Diethyl ether, Anhydrous sodium sulfate.
- Procedure:
 - In a round-bottom flask, dissolve 5 g of 5-Nitro-1,3-benzodioxole in 100 mL of 50% aqueous ethanol.
 - Add 10 g of zinc dust and 2 g of ammonium chloride.
 - Stir the mixture vigorously at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
 - Once the reaction is complete, filter the mixture to remove the excess zinc dust.
 - Extract the filtrate with diethyl ether (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to yield **5-Nitroso-1,3-benzodioxole** as a green solid. Due to the potential instability of nitroso compounds, it is recommended to use the product immediately in the next step.

Protocol 2: Synthesis of Novel Benzodioxole-Fused Isoxazoles (BDX-ISOX series)

This protocol details the synthesis of isoxazole derivatives through a [3+2] cycloaddition reaction between **5-Nitroso-1,3-benzodioxole** and an alkyne.

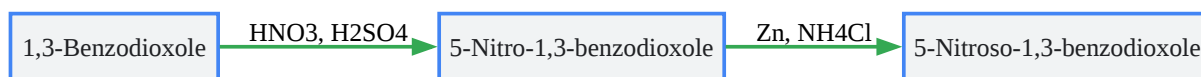
- Materials: **5-Nitroso-1,3-benzodioxole**, Phenylacetylene, Toluene, Acetic acid.
- Procedure:
 - In a sealed tube, dissolve 1 g of **5-Nitroso-1,3-benzodioxole** and 1.2 equivalents of phenylacetylene in 20 mL of toluene.
 - Add a catalytic amount of acetic acid (0.1 mL).
 - Heat the mixture at 110 °C for 24 hours.
 - Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
 - Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired benzodioxole-fused isoxazole.

Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)

- Materials: Human cancer cell lines (e.g., MCF-7, A549), DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Test compounds (dissolved in DMSO), MTT solution (5 mg/mL in PBS), DMSO.
- Procedure:
 - Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
 - Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 48 hours.
 - After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

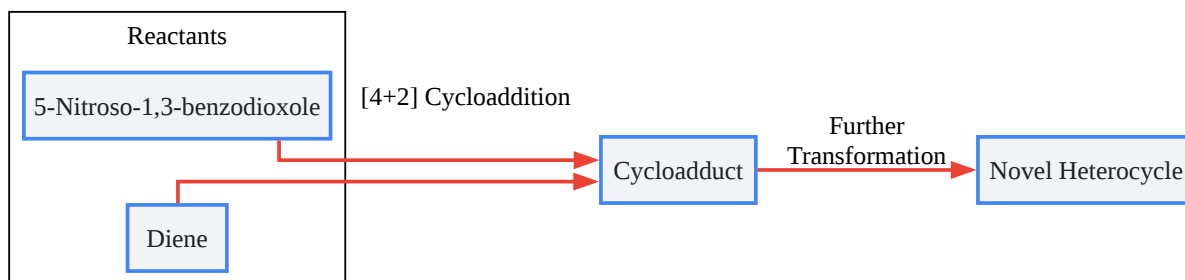
- Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability and determine the IC_{50} values.

Visualizations



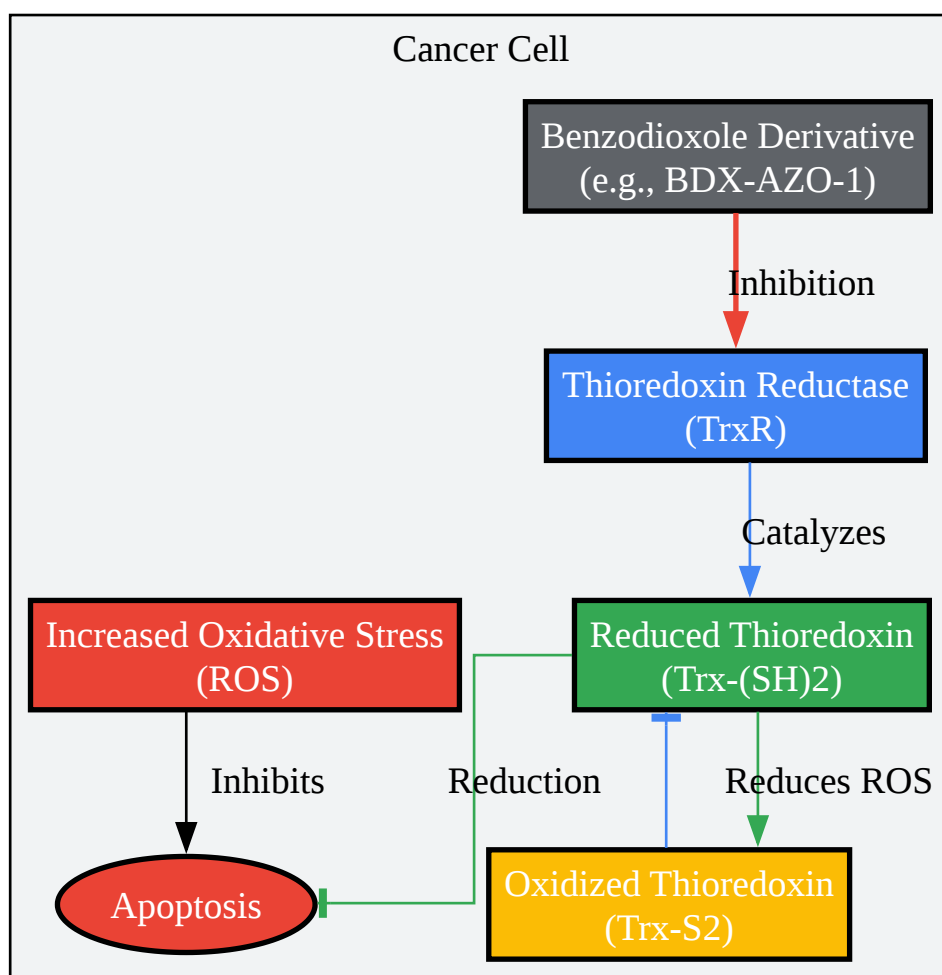
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Caption: Synthesis of **5-Nitroso-1,3-benzodioxole**.



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Caption: General workflow for novel heterocycle synthesis.



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Caption: Proposed mechanism of action via TrxR inhibition.

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